molecular formula C22H26ClF3N2O7S B1681697 SD 2590 hydrochloride CAS No. 226395-93-3

SD 2590 hydrochloride

Cat. No. B1681697
M. Wt: 555 g/mol
InChI Key: HJJOIVGDTLHVTK-UHFFFAOYSA-N
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Description

SD 2590 hydrochloride is a potent MMP inhibitor . It has IC50 values of <0.1, <0.1, 0.18, 1.7, 13, and 28.7 nM for MMP-2, -13, -9, -8, -14, and -3 respectively . It exhibits 100,000-fold selectivity for MMP-2 and -13 over MMP-1 . It is known to reduce left ventricular dilation in a myocardial infarction rat model .


Molecular Structure Analysis

The molecular formula of SD 2590 hydrochloride is C22H25F3N2O7S.HCl . Its molecular weight is 554.96 .


Chemical Reactions Analysis

SD 2590 hydrochloride is a potent inhibitor of matrix metalloproteinase-2 (MMP-2), -3, -8, -9, and -13 . It is selective for these MMPs over MMP-1 and MMP-7 .


Physical And Chemical Properties Analysis

SD 2590 hydrochloride is a solid substance . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .

Scientific Research Applications

Micellization and Surfactant Behavior

  • Micellization Enhancement : SDS can enhance micellization in pharmaceutical applications. It has been found to significantly reduce the critical micelle concentration of surfactants like sodium bis(2-ethylhexyl) sulfosuccinate and improve interaction properties between medicine and excipients (Thapa et al., 2021).

  • Drug-Surfactant Interactions : SDS's interaction with various drugs like moxifloxacin hydrochloride and promazine hydrochloride has been extensively studied. These interactions are influenced by factors like temperature, electrolytes, and the presence of urea, affecting the micellization behavior and stability of the drug-surfactant aggregates (Ahsan et al., 2020), (Rub et al., 2015).

Environmental Applications

  • Water Treatment : SDS has been employed in methods like coagulation-flotation for the rapid removal of antibiotics like tetracycline from water. It forms agglutinative coagulum on water surfaces, aiding in the efficient removal of contaminants (Saitoh et al., 2017).

  • Contaminant Degradation : In environmental remediation, SDS's presence can influence the degradation of contaminants like trichloroethene. It has shown potential in enhancing degradation technologies, especially when combined with other chemicals like citric acid and Fe(II) (Huang et al., 2021).

Analytical Applications

  • Voltammetric Analysis : SDS has been used to enhance the voltammetric signal in the analysis of compounds like phenylephrine hydrochloride. This application demonstrates SDS's role in improving analytical detection and quantification methods (Gholivand et al., 2013).

  • Protein Analysis : SDS is frequently used in electrophoretic systems like Tricine–SDS-PAGE for separating proteins. It is particularly effective for proteins smaller than 30 kDa, offering advantages in protein isolation and identification (Schägger, 2006).

Pharmaceutical Formulations

  • Solid Dispersion Formulation : SDS has been utilized in the formulation of solid dispersions for drugs like metformin hydrochloride, demonstrating its role in improving drug solubility and release characteristics (Patil et al., 2010).

  • Amorphous Solid Dispersion : In improving the solubility of drugs like chlortetracycline hydrochloride, SDS-based amorphous solid dispersions have shown promise. These formulations can significantly enhance drug solubility and maintain microbiological effectiveness (Apiwongngam et al., 2018).

Safety And Hazards

Hydrochloride compounds, including SD 2590 hydrochloride, can be hazardous. They may be corrosive to metals and cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O7S.ClH/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25;/h2-9,29H,10-15H2,1H3,(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOIVGDTLHVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SD 2590 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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